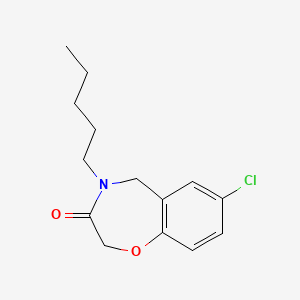
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as GSK-3 inhibitor, is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases.
科学的研究の応用
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit glycogen synthase kinase-3 (7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one), a key enzyme involved in various signaling pathways that are dysregulated in these diseases. By inhibiting 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have neuroprotective, mood-stabilizing, and anti-tumor effects.
作用機序
The mechanism of action of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the inhibition of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is involved in various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. By inhibiting 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, the compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one activity, the modulation of signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective and mood-stabilizing effects in animal models of Alzheimer's disease and bipolar disorder, respectively.
実験室実験の利点と制限
One of the main advantages of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its specificity for 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which makes it a valuable tool for studying the role of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the study of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, including the development of more potent and selective 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibitors, the investigation of the compound's effects on other signaling pathways and disease models, and the exploration of its potential use in combination with other therapies. Additionally, the compound's pharmacokinetics and toxicity profiles need to be further evaluated to determine its suitability for clinical use.
In conclusion, 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a promising small molecule compound with potential therapeutic applications in various diseases. Its specificity for 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its ability to modulate signaling pathways make it a valuable tool for studying the role of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in disease pathogenesis. Further research is needed to fully elucidate the compound's mechanism of action, optimize its pharmacological properties, and evaluate its suitability for clinical use.
合成法
The synthesis of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-pentylphenol with phosgene, followed by the reaction with ammonium hydroxide and 2-amino-4-chlorophenol. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of the compound with good purity.
特性
IUPAC Name |
7-chloro-4-pentyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-3-4-7-16-9-11-8-12(15)5-6-13(11)18-10-14(16)17/h5-6,8H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRDOVHICRRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

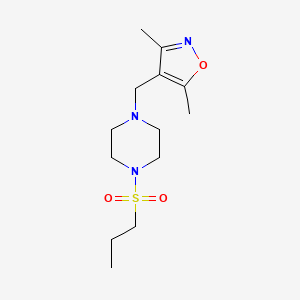
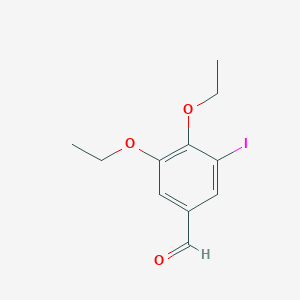

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
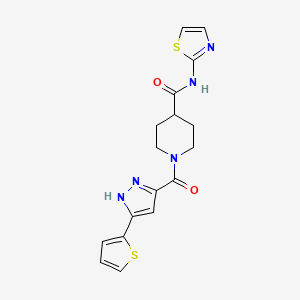


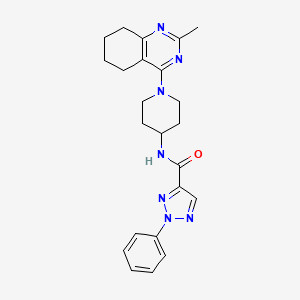


![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)